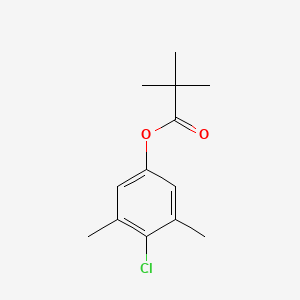

4-Chloro-3,5-dimethylphenyl pivalate

CAS No.:

Cat. No.: VC13264971

Molecular Formula: C13H17ClO2

Molecular Weight: 240.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClO2 |

|---|---|

| Molecular Weight | 240.72 g/mol |

| IUPAC Name | (4-chloro-3,5-dimethylphenyl) 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)16-12(15)13(3,4)5/h6-7H,1-5H3 |

| Standard InChI Key | NMXFMTPEOMYLOS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)C)OC(=O)C(C)(C)C |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(=O)C(C)(C)C |

Introduction

Synthesis and Manufacturing Considerations

While no direct method for synthesizing 4-chloro-3,5-dimethylphenyl pivalate is documented, its production presumably involves two stages: (1) synthesis of the phenolic precursor and (2) subsequent esterification.

Synthesis of 4-Chloro-3,5-Dimethylphenol

The phenolic precursor is synthesized via chlorination of 3,5-dimethylphenol. A patented method employs phosgene (COCl₂) as a chlorinating agent with a saturated nitrogen-oxygen heterocycle catalyst, achieving 95.47% selectivity for the para-chlorinated product . The mechanism involves hydrogen bonding between the catalyst and phenolic hydroxyl group, directing electrophilic substitution to the para position while minimizing ortho byproducts . Reaction conditions typically include:

-

Temperature: 30–120°C

-

Time: 2–8 hours

-

Catalyst: Saturated nitrogen-oxygen heterocycles (e.g., morpholine derivatives) .

This method avoids gaseous sulfide byproducts and enhances para selectivity compared to traditional hydrochloric acid/copper chloride systems .

Esterification to Form the Pivalate Derivative

Esterification of the phenol with pivalic acid derivatives (e.g., pivaloyl chloride) would proceed via nucleophilic acyl substitution. Typical conditions involve:

-

Base: Pyridine or triethylamine to scavenge HCl.

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C to control exothermicity.

The bulky pivaloyl group likely reduces ester hydrolysis rates, enhancing stability under physiological or storage conditions.

Physicochemical Properties

The ester’s properties derive from its hybrid aromatic-aliphatic structure:

Thermal Stability

While explicit data for 4-chloro-3,5-dimethylphenyl pivalate are unavailable, analogous pivalate esters exhibit boiling points near 390°C . The phenol precursor melts at 114–116°C , suggesting the ester’s melting point may be lower due to reduced hydrogen bonding.

Solubility and Partitioning

Pivalate esters generally display increased lipophilicity compared to their phenolic precursors. For example, the logP of 4-chloro-3,5-dimethylphenol is 3.1 , while the pivalate derivative is estimated to have a logP >4.5, enhancing membrane permeability in biological systems.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretch (~1740 cm⁻¹), aromatic C-Cl (~750 cm⁻¹), and C-O ester (~1250 cm⁻¹).

-

NMR: The pivaloyl group’s tert-butyl protons would appear as a singlet at δ 1.2–1.3 ppm in ¹H NMR .

Research Directions and Knowledge Gaps

Current literature lacks direct studies on this ester, highlighting opportunities for:

-

Synthetic Optimization: Developing catalytic esterification methods to improve yields.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Stability Studies: Assessing hydrolysis kinetics under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume